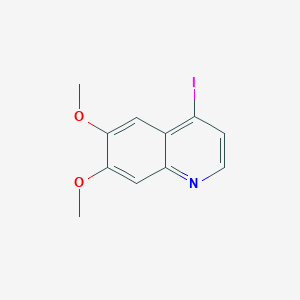

4-Iodo-6,7-dimethoxyquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6,7-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFOIOVIJKXBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodo 6,7 Dimethoxyquinoline and Analogues

Strategies for the Construction of the 6,7-Dimethoxyquinoline (B1600373) Core

The synthesis of the 6,7-dimethoxyquinoline core is a critical first step. Various classical and modern synthetic strategies have been employed to construct this bicyclic system with the desired methoxy (B1213986) substitution pattern.

Classical and Modern Quinoline (B57606) Synthesis Approaches

A variety of named reactions have been historically significant and continue to be utilized for the synthesis of the quinoline scaffold. rsc.org These classical methods, along with more modern approaches, provide a versatile toolkit for organic chemists.

Some of the most well-known classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, Conrad-Limpach, and Gould-Jacobs reactions. rsc.orgacs.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a particularly effective and prominent protocol. acs.org Modern approaches often involve transition-metal-catalyzed reactions, which can offer improved efficiency and milder reaction conditions. rsc.org

| Classical Quinoline Synthesis | Description |

| Skraup Synthesis | Reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. rsc.org |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. acs.org |

| Conrad-Limpach Synthesis | Reaction of anilines with β-ketoesters. rsc.org |

| Gould-Jacobs Reaction | Reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization. mdpi.com |

Regiospecific Preparation of 6,7-Dimethoxyquinoline Intermediates

The regiospecific synthesis of 6,7-dimethoxyquinoline intermediates is crucial for ensuring the correct placement of the methoxy groups. A common strategy involves starting with a precursor that already contains the desired 3,4-dimethoxy substitution pattern on a benzene (B151609) ring.

One prevalent method starts with 3,4-dimethoxyaniline. This is reacted in a cyclization reaction to form a quinoline ring system. For instance, condensation with other reagents can lead to the formation of 4-hydroxy-6,7-dimethoxyquinoline. google.com

Another widely used approach begins with 3,4-dimethoxyacetophenone. This starting material can undergo a series of reactions, including nitration to introduce a nitro group at the 2-position of the aromatic ring. The resulting 2-nitro-4,5-dimethoxyacetophenone is then condensed with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). smolecule.com The subsequent reduction of the nitro group and simultaneous cyclization leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline. smolecule.com This intermediate is pivotal for the synthesis of 4-iodo-6,7-dimethoxyquinoline.

Methodologies for Introducing the 4-Iodo Moiety

Once the 6,7-dimethoxyquinoline core, often as the 4-hydroxy derivative, is synthesized, the next step is the introduction of the iodine atom at the 4-position. This can be achieved through several methods.

Direct Iodination Protocols

Direct C-H iodination of the quinoline ring is a potential route. However, achieving regioselectivity can be a significant challenge due to the presence of multiple reactive C-H bonds. rsc.org While methods for the C3 iodination of quinolines have been developed using radical-based approaches, direct and selective iodination at the C4 position is less commonly reported. rsc.orgacs.orgrsc.org The electrophilicity of molecular iodine is often insufficient for direct iodination of aromatic compounds without the use of an oxidizing agent. rsc.org

Halogen Exchange Reactions (e.g., from 4-Chloro-6,7-dimethoxyquinoline)

A more common and reliable method for the synthesis of this compound is through a halogen exchange reaction. This typically involves the conversion of the readily accessible 4-hydroxy-6,7-dimethoxyquinoline to a more reactive halo-derivative, such as 4-chloro-6,7-dimethoxyquinoline (B44214).

The chlorination of 4-hydroxy-6,7-dimethoxyquinoline is often achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comgoogle.com The resulting 4-chloro-6,7-dimethoxyquinoline can then undergo a Finkelstein-type reaction, where the chlorine atom is substituted with iodine. This halogen exchange provides a high-yielding and regioselective route to the desired this compound.

| Reaction Step | Reagents and Conditions | Product |

| Chlorination | 4-hydroxy-6,7-dimethoxyquinoline, POCl₃, reflux. mdpi.comgoogle.com | 4-chloro-6,7-dimethoxyquinoline |

| Iodination (Halogen Exchange) | 4-chloro-6,7-dimethoxyquinoline, NaI, solvent (e.g., acetonitrile). | This compound |

Metal-Catalyzed Coupling for Iodination

While metal-catalyzed cross-coupling reactions are extensively used to functionalize halo-quinolines (including iodo-quinolines) with other groups, their application for the direct iodination of the quinoline core at the 4-position is less documented in the provided search results. nih.govmdpi.comsemanticscholar.org However, metal-free, iodine-mediated reactions have been developed for the iodination of other aromatic systems and could potentially be adapted. rsc.org For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalyst can be an effective method for iodination. rsc.org Electrocatalytic methods using a catalytic amount of an iodide salt have also been reported for the functionalization of related heterocyclic systems. acs.org

Reactivity and Functional Group Transformations of 4 Iodo 6,7 Dimethoxyquinoline

Reactions Involving the 4-Iodo Substituent

The iodine atom at the C-4 position is the primary site of reactivity in 4-iodo-6,7-dimethoxyquinoline, serving as an excellent leaving group in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the C-I bond in this compound is highly amenable to such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the reactivity of analogous systems, such as 7-chloro-4-iodoquinoline, provides valuable insights. In the case of 7-chloro-4-iodoquinoline, Suzuki cross-coupling with arylboronic acids occurs regioselectively at the more reactive C-4 iodo position. researchgate.netdntb.gov.ua This high degree of regioselectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. It is therefore highly probable that this compound would undergo Suzuki-Miyaura coupling with a variety of aryl- and heteroarylboronic acids at the C-4 position to yield 4-aryl-6,7-dimethoxyquinolines. Typical conditions for such reactions involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor, and a base like potassium carbonate or cesium carbonate. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond makes this compound an excellent substrate for this transformation. The reaction is expected to proceed under mild conditions, typically involving a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which also often serves as the solvent. wikipedia.org This would lead to the synthesis of 4-alkynyl-6,7-dimethoxyquinolines, which are valuable precursors for more complex heterocyclic structures. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com this compound is a suitable candidate for the Heck reaction, where it would react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine). researchgate.netnih.gov The reaction would yield 4-alkenyl-6,7-dimethoxyquinoline derivatives. The choice of catalyst, base, and solvent can influence the reaction's efficiency and selectivity.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product | Typical Catalyst | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-6,7-dimethoxyquinoline | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal alkyne | 4-Alkynyl-6,7-dimethoxyquinoline | PdCl₂(PPh₃)₂, CuI | Triethylamine |

| Heck | Alkene | 4-Alkenyl-6,7-dimethoxyquinoline | Pd(OAc)₂ | Triethylamine |

Nucleophilic Aromatic Substitution Pathways at C-4

The electron-withdrawing nature of the quinoline (B57606) ring system activates the C-4 position for nucleophilic aromatic substitution (SNAr). While iodine is a good leaving group, the reactivity in SNAr reactions is often enhanced with more electronegative halogens. However, SNAr reactions at the C-4 position of iodoquinolines are still feasible. Studies on the closely related 4-chloro-6,7-dimethoxyquinoline (B44214) have shown that it readily undergoes nucleophilic substitution with various anilines to form potent c-Met inhibitors. nih.gov The reaction typically proceeds by refluxing the chloroquinoline with the amine in a suitable solvent like isopropanol. nih.gov

Reductive Debromination and Dehalogenation Studies

Reductive dehalogenation is a common transformation for aryl halides. In the context of this compound, the C-I bond can be cleaved to introduce a hydrogen atom at the C-4 position, yielding 6,7-dimethoxyquinoline (B1600373). This can be achieved through various methods, including catalytic hydrogenation. A common method for such transformations is the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally efficient and proceeds under mild conditions.

Modifications and Derivatization at Other Quinoline Ring Positions

Beyond the reactivity of the 4-iodo substituent, the 6,7-dimethoxyquinoline scaffold offers other sites for functional group transformations and derivatization.

Transformations of the 6,7-Dimethoxy Groups

The methoxy (B1213986) groups at the C-6 and C-7 positions can be cleaved to form the corresponding dihydroxyquinoline derivative. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). nih.govresearchgate.net Treatment of this compound with BBr₃ in an appropriate solvent like dichloromethane (B109758) would be expected to yield 4-iodoquinoline-6,7-diol. This transformation is significant as it exposes the hydroxyl groups for further functionalization, such as etherification or esterification, allowing for the synthesis of a wider range of derivatives. The reaction with BBr₃ typically proceeds at low temperatures and can be sensitive to the stoichiometry of the reagent to achieve selective or complete demethylation. nih.govnih.govresearchgate.networktribe.com

Introduction of Diverse Functionalities at C-2 and other sites

While the C-4 position is the most activated site for nucleophilic attack due to the iodo substituent, the C-2 position of the quinoline ring also exhibits a degree of electrophilicity and is susceptible to functionalization. The C-2 position can be functionalized through C-H activation strategies. nih.govmdpi.com Palladium-catalyzed C-H activation/functionalization reactions have emerged as a powerful tool for the direct introduction of various groups onto heterocyclic scaffolds. nih.gov Although specific examples with this compound are scarce, general methodologies for the C-2 arylation, alkenylation, or alkynylation of quinolines could potentially be applied. These reactions often require a directing group to achieve high regioselectivity, but in some cases, the inherent electronic properties of the quinoline ring can direct the functionalization to the C-2 position.

Mechanistic Investigations of this compound Reactivity

Mechanistic understanding of the reactions involving this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic methodologies. While direct studies on this specific compound are limited, the general mechanisms for the key transformations it undergoes are well-established for analogous aryl iodides.

Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with strong nucleophiles is expected to proceed via a nucleophilic aromatic substitution mechanism. This pathway typically involves the initial attack of the nucleophile on the electron-deficient C4-carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. Subsequent departure of the iodide leaving group restores the aromaticity of the quinoline ring, yielding the substituted product. The rate of this reaction is influenced by the strength of the nucleophile, the stability of the Meisenheimer complex, and the nature of the solvent.

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The generally accepted catalytic cycle for these reactions involves three key steps:

Transmetalation (for Suzuki and Sonogashira reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): In the Suzuki reaction, a boronic acid derivative transfers its organic group to the palladium center in a process called transmetalation, typically facilitated by a base. Similarly, in the Sonogashira reaction, a copper(I) acetylide transfers the alkyne group to the palladium. For the Buchwald-Hartwig amination, an amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The following table summarizes the expected mechanistic pathways for key reactions of this compound based on established chemical principles.

| Reaction Type | Key Mechanistic Steps | Intermediates | Factors Influencing Reactivity |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack2. Formation of Meisenheimer complex3. Departure of leaving group | Meisenheimer complex | Nucleophile strength, solvent polarity, stability of the intermediate |

| Suzuki Coupling | 1. Oxidative addition2. Transmetalation3. Reductive elimination | Pd(II)-aryl intermediate, Pd(II)-aryl-boronate complex | Ligand choice, base strength, solvent, electronic properties of boronic acid |

| Sonogashira Coupling | 1. Oxidative addition2. Transmetalation (from Cu-acetylide)3. Reductive elimination | Pd(II)-aryl intermediate, Pd(II)-aryl-alkynyl complex | Copper co-catalyst, base, ligand choice, solvent |

| Buchwald-Hartwig Amination | 1. Oxidative addition2. Amine coordination and deprotonation3. Reductive elimination | Pd(II)-aryl intermediate, Pd(II)-amido complex | Ligand design, base strength, steric hindrance of the amine |

Further experimental and computational research specifically targeting this compound is necessary to provide a more detailed and nuanced understanding of its reactivity and to fully elucidate the intricate mechanistic details of its functional group transformations.

Spectroscopic and Structural Characterization of 4 Iodo 6,7 Dimethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Iodo-6,7-dimethoxyquinoline, both ¹H and ¹³C NMR would be indispensable for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The protons on the quinoline (B57606) ring system would exhibit characteristic chemical shifts and coupling patterns. Specifically, one would anticipate singlets for the protons at positions 5 and 8, and an AX or AB system for the protons at positions 2 and 3 of the quinoline core. The two methoxy groups at positions 6 and 7 would likely appear as sharp singlets in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each of the carbon atoms in the molecule. The carbon atom bearing the iodine (C4) would be expected to show a significantly upfield chemical shift due to the heavy atom effect of iodine. The chemical shifts of the carbons in the dimethoxy-substituted benzene (B151609) ring and the pyridine (B92270) ring would be consistent with those observed for similar quinoline derivatives.

Expected ¹H NMR Data for this compound (Predicted)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 8.7 | d |

| H-3 | 7.3 - 7.5 | d |

| H-5 | 7.2 - 7.4 | s |

| H-8 | 7.0 - 7.2 | s |

| 6-OCH₃ | 3.9 - 4.1 | s |

| 7-OCH₃ | 3.9 - 4.1 | s |

Note: This is a predicted data table. Actual experimental values are not available in the reviewed literature.

Expected ¹³C NMR Data for this compound (Predicted)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 95 - 100 |

| C-4a | 148 - 150 |

| C-5 | 105 - 107 |

| C-6 | 152 - 154 |

| C-7 | 155 - 157 |

| C-8 | 100 - 102 |

| C-8a | 145 - 147 |

| 6-OCH₃ | 56 - 58 |

| 7-OCH₃ | 56 - 58 |

Note: This is a predicted data table. Actual experimental values are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be crucial for unequivocally confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₁₁H₁₀INO₂, the expected exact mass would be calculated and compared to the experimental value. The presence of iodine would be readily identifiable due to its monoisotopic nature (¹²⁷I).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would be expected to show characteristic bands corresponding to the quinoline ring system and the methoxy groups.

Key Expected Vibrational Bands:

C-H stretching: Aromatic C-H stretching vibrations would be observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy groups would result in strong bands around 1200-1280 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).

C-I stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Advanced Spectroscopic and Analytical Techniques (e.g., EPR, LC-MS)

While Electron Paramagnetic Resonance (EPR) spectroscopy is not applicable to this diamagnetic molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) would be a valuable tool for its analysis. LC-MS could be used to determine the purity of a sample of this compound and to study its stability. The liquid chromatography component would separate the compound from any impurities, while the mass spectrometer would provide mass information for identification.

Computational and Theoretical Studies of 4 Iodo 6,7 Dimethoxyquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure and properties of molecules. Had such studies been performed on 4-Iodo-6,7-dimethoxyquinoline, they would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in the molecule to determine bond lengths, bond angles, and dihedral angles.

Electronic Property Analysis: Determining key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites susceptible to electrophilic or nucleophilic attack.

Currently, there are no published DFT studies that provide these specific parameters for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.

Molecular Docking: This technique would predict the preferred binding orientation of this compound within the active site of a target protein. The results are often expressed as a binding affinity or docking score, which estimates the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be used to model the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex.

No molecular docking or MD simulation studies specifically investigating the interactions of this compound with any biological target have been identified in the scientific literature.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are frequently used to predict spectroscopic data, which can aid in the characterization and identification of compounds. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) to compare with experimental data and confirm the molecular structure.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds.

Electronic Spectra: Using methods like Time-Dependent DFT (TD-DFT) to predict the ultraviolet-visible (UV-Vis) absorption spectrum, which relates to the electronic transitions within the molecule.

A search of the literature did not yield any studies presenting predicted spectroscopic parameters for this compound based on computational calculations.

In Silico Structure-Activity Relationship Modeling

In silico Structure-Activity Relationship (SAR) modeling establishes a correlation between the chemical structure of a series of compounds and their biological activity. A typical QSAR study would involve:

A dataset of structurally related compounds with experimentally measured biological activity.

Calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Generation of a mathematical model that relates the descriptors to the activity.

For this compound to be included in a QSAR model, it would need to be part of a larger, synthesized library of analogues that have been tested against a specific biological target. No such in silico SAR studies featuring this compound are currently available in published research.

Biological Activities and Mechanistic Pathways of 4 Iodo 6,7 Dimethoxyquinoline Derivatives

Modulatory Effects on Kinase Activity

Derivatives built upon the 4-substituted-6,7-dimethoxyquinoline core have demonstrated significant interactions with several key protein kinases implicated in cancer cell signaling. The dimethoxy substituents at the 6- and 7-positions often play a crucial role in anchoring the molecule within the ATP-binding pocket of these enzymes, while modifications at the 4-position are pivotal in determining potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The quinoline (B57606) framework is a well-established pharmacophore for targeting the ATP-binding site of EGFR, a receptor tyrosine kinase whose aberrant signaling is a hallmark of various cancers. nih.gov Modifications of the 4-anilinoquinoline scaffold, which is structurally related to 4-iodo-6,7-dimethoxyquinoline derivatives, have been a cornerstone of EGFR inhibitor development. nih.gov For instance, 4-anilinoquinoline-3-carbonitriles have been shown to be effective EGFR kinase inhibitors. nih.gov While specific studies focusing exclusively on this compound are not prevalent, the broader class of 4-anilinoquin(az)olines, which can be synthesized from 4-chloroquinoline (B167314) precursors, shows significant activity. Some of these compounds exhibit off-target activity on Cyclin G Associated Kinase (GAK). biorxiv.org Approved drugs like gefitinib (B1684475) and erlotinib, which are 4-anilinoquinazoline (B1210976) derivatives, are known to inhibit EGFR but also show low nanomolar off-target activity against GAK. biorxiv.orgnih.gov

| Compound Class | Target Kinase(s) | Reported IC₅₀/K_d Values |

| 4-Anilinoquinazoline 3 | EGFR | K_d = 0.32 nM nih.gov |

| Gefitinib | EGFR, GAK | - |

| Erlotinib | EGFR, GAK | - |

c-Met Kinase Inhibition Studies

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis. nih.gov The 6,7-dimethoxy-4-anilinoquinoline scaffold has been successfully exploited to develop potent c-Met inhibitors. A study detailing the synthesis of a series of these derivatives, featuring a benzimidazole (B57391) moiety attached to the 4-anilino group, identified compounds with significant c-Met inhibitory activity. nih.gov The 4-position substituent was found to be critical for potency. Molecular docking studies suggest these compounds occupy the ATP-binding site of the c-Met kinase domain. nih.gov

One notable compound from this series, 12n , demonstrated the most potent inhibition against c-Met. nih.gov The structure-activity relationships (SARs) highlighted that various functional groups on the phenyl ring of the benzimidazole fragment were important for optimizing c-Met inhibitory potency. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) |

| 12n | c-Met | 0.030 ± 0.008 nih.gov |

| Cabozantinib (Control) | c-Met | 0.045 ± 0.012 nih.gov |

AXL Kinase Targeting

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is implicated in tumor progression, metastasis, and the development of drug resistance. ed.ac.ukresearchgate.net Overexpression of AXL is linked to a poor prognosis in several cancers. ed.ac.uk While direct studies on this compound derivatives targeting AXL are limited, related multi-kinase inhibitors that target AXL often feature a quinoline core. For example, Cabozantinib, a potent inhibitor of VEGFR2, also inhibits AXL and c-Met with IC50 values of 7 nM and 1.3 nM, respectively. ed.ac.uk Given the structural similarities in the ATP-binding pockets of many kinases, it is plausible that derivatives of this compound could be designed to target AXL. nih.govresearchgate.net

Cyclin G Associated Kinase (GAK) Inhibition Profiling

GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and is a crucial host factor for the entry of viruses like Hepatitis C and Ebola. nih.gov Research has identified 4-anilinoquinolines as potent and selective inhibitors of GAK. nih.gov An initial screening identified a 4-anilinoquinoline compound (1 ) with a dissociation constant (Kd) of 31 nM against GAK and high selectivity across the kinome. nih.govbiorxiv.org Optimization of the substituents on the quinoline ring and the 4-anilino group led to the development of highly potent GAK inhibitors with nanomolar activity and significant selectivity over other kinases in the Numb-Associated Kinase (NAK) family. nih.gov

The chemical probe SGC-GAK-1 (11) emerged from these studies as a potent and selective GAK inhibitor, although it was found to have RIPK2 as a collateral target in cellular assays. nih.gov

| Compound | Target Kinase | Binding Affinity (K_d) |

| 4-Anilinoquinoline 1 | GAK | 31 nM nih.govbiorxiv.org |

| 4-Anilinoquinazoline 3 | GAK | 15 nM nih.govbiorxiv.org |

| SGC-GAK-1 (11) | GAK | - |

Topoisomerase I (TOP1) Intercalation and Inhibition

DNA topoisomerases are vital enzymes that manage the topological state of DNA. news-medical.net Topoisomerase I (TOP1) inhibitors are an established class of anticancer drugs. nih.gov The planar nature of the quinoline ring system makes it a suitable scaffold for developing compounds that can intercalate into DNA and inhibit TOP1 activity. Studies on pyrazolo[4,3-f]quinoline derivatives have shown that certain compounds can inhibit human DNA topoisomerase I and IIα. mdpi.comnih.gov For instance, compounds 2E and 2P were found to be weakly effective in inhibiting TOP1 activity compared to the control, camptothecin. mdpi.com While these are not direct derivatives of this compound, they demonstrate the potential of the broader quinoline chemical space in targeting topoisomerases.

| Compound | Target Enzyme | % Inhibition (at 100 µM) |

| 2E | Topoisomerase I | ~14.5% mdpi.com |

| 2P | Topoisomerase I | ~11.6% mdpi.com |

| Camptothecin (Control) | Topoisomerase I | 86.7% mdpi.com |

Exploration of Other Kinase Family Interactions

Broad kinase profiling, often referred to as kinome scanning, is a powerful tool to understand the selectivity of kinase inhibitors and to identify potential off-target effects or new therapeutic applications. nih.govmrc.ac.uk Derivatives of the 4-anilinoquinoline scaffold have been subjected to such profiling. nih.gov For example, the GAK inhibitor 1 was found to be remarkably selective, with ADCK3 being the only other kinase inhibited with a comparable affinity (Kd = 220 nM). nih.govbiorxiv.org In contrast, a related analog, 2 , which contained a 4-pyridyl substituent at the 7-position, inhibited eighteen other kinases in addition to GAK, highlighting how small structural modifications can significantly alter the selectivity profile. nih.govbiorxiv.org These studies underscore the utility of broad kinase profiling in the development of targeted chemical probes and therapeutics derived from the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis of the this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of various biologically active agents. The pharmacological profile of its derivatives is intricately modulated by the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying the core structure.

The substitution at the 4-position of the quinoline ring is a critical determinant of biological activity. While direct SAR studies on this compound itself are limited in publicly available research, the influence of halogen substitutions on related 4-phenoxy-quinoline scaffolds provides significant insights. In studies on compounds designed to mislocalize the Aurora B kinase (AURKB), it was found that substitutions with heavier halogens (Cl, Br, I) generally improved the biological potency compared to lighter halogens like fluorine. acs.org This suggests that the iodine atom at the C4 position can enhance the molecule's activity, potentially through favorable interactions within the target's binding site or by altering the molecule's electronic and lipophilic character. acs.org The presence of an iodine atom can introduce the possibility of halogen bonding, a specific non-covalent interaction that can contribute to higher binding affinity and selectivity for a biological target. The size and polarizability of the iodine atom can significantly impact how the molecule fits into and interacts with a protein's active site.

The 6,7-dimethoxy substitution pattern on the quinoline ring is a common feature in numerous kinase inhibitors and other pharmacologically active molecules. This specific arrangement is often crucial for high-potency biological activity. In the context of kinase inhibitors, these methoxy (B1213986) groups frequently extend into a hydrophilic region of the ATP-binding pocket, where they can form key hydrogen bonds with backbone residues or structured water molecules, thereby anchoring the inhibitor to its target. For instance, the quinazoline (B50416) core, which is structurally related to quinoline, has emerged as a favorable scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, where substitutions at the 6 and 7 positions are vital for affinity. nih.govmdpi.com In a series of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, the 6,7-dimethoxy portion is integral to the core structure responsible for potent enzymatic and cellular activity. nih.gov

Beyond the core substitutions, modifications to peripheral groups attached to the this compound scaffold are a primary strategy for optimizing pharmacological response. This is exemplified in the development of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives as inhibitors of FLT3, a key target in acute myeloid leukemia (AML). nih.gov In this series, researchers synthesized compounds with different linker moieties connecting the quinoline core to a terminal functional group.

The studies revealed that compounds incorporating a semicarbazide (B1199961) moiety as a linker generally exhibited more potent activity against HL-60 and MV4-11 cancer cell lines than the reference drug Cabozantinib. nih.gov Further SAR exploration focused on the terminal phenyl ring of the semicarbazide linker. The nature and position of substituents on this ring significantly influenced the inhibitory potency against the FLT3 enzyme.

For example, compound 12c , with a 4-fluorophenyl substitution, and compound 12g , with a 4-(trifluoromethyl)phenyl substitution, emerged as potent FLT3 inhibitors with IC₅₀ values of 312 nM and 384 nM, respectively. nih.gov This indicates that electron-withdrawing groups at the para-position of the terminal phenyl ring are well-tolerated and can contribute to potent enzyme inhibition.

| Compound | Terminal Substituent (R) | FLT3 IC₅₀ (nM) |

|---|---|---|

| 12c | 4-Fluorophenyl | 312 |

| 12g | 4-(Trifluoromethyl)phenyl | 384 |

Applications of 4 Iodo 6,7 Dimethoxyquinoline in Advanced Chemical Sciences

Building Blocks for Complex Heterocyclic Architectures

4-Iodo-6,7-dimethoxyquinoline serves as a versatile building block in the synthesis of complex heterocyclic architectures, which are scaffolds of significant interest in medicinal chemistry and drug discovery. The quinoline (B57606) core itself is a privileged structure, and the presence of the iodo group at the 4-position provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are instrumental in elaborating the quinoline scaffold. frontiersin.orgrsc.orgnih.gov The iodine atom at the C4 position is an excellent leaving group in these reactions, allowing for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups. This enables the construction of diverse molecular frameworks with potential biological activities. For instance, the synthesis of 4-anilino-6,7-dimethoxyquinoline derivatives as potent c-Met inhibitors demonstrates the utility of the related 4-chloro-6,7-dimethoxyquinoline (B44214) in nucleophilic aromatic substitution reactions, a transformation for which this compound is also a suitable substrate. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.orgmdpi.combeilstein-journals.org The reactivity of the 4-iodo-quinoline scaffold can be harnessed in MCRs to generate libraries of novel heterocyclic compounds. These reactions are highly valued for their atom economy and ability to generate structural diversity, which is crucial in the search for new therapeutic agents. ub.edu The dimethoxy substitution pattern on the quinoline ring can also influence the electronic properties and solubility of the resulting complex molecules, which are important considerations in drug design.

The strategic functionalization of the quinoline core through these synthetic methodologies allows for the exploration of vast chemical space and the development of novel compounds with tailored biological activities. The ability to introduce diverse functionalities at the 4-position makes this compound a valuable precursor for the synthesis of intricate heterocyclic systems.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating therapeutic targets. eurekaselect.com The development of selective and potent chemical probes often relies on the modification of known bioactive scaffolds. While there is a lack of specific literature detailing the direct use of this compound as a chemical probe, its structural features and reactivity make it a promising candidate for the design and synthesis of such tools.

The quinoline scaffold is present in many biologically active molecules, and derivatives of 6,7-dimethoxyquinoline (B1600373) have been investigated as inhibitors of various enzymes, such as FMS-like tyrosine kinase 3 (FLT3). nih.gov A chemical probe based on this scaffold could be developed by introducing a reporter group, such as a fluorophore or a biotin (B1667282) tag, through the reactive C-I bond. This would allow for the visualization and tracking of the probe's interaction with its biological target.

Fluorescent probes, in particular, are powerful tools in cellular imaging. nih.gov The design of a fluorescent probe often involves the conjugation of a fluorophore to a targeting moiety. The 4-iodo position of this compound is an ideal site for the attachment of a fluorophore via cross-coupling reactions. The intrinsic fluorescence of the quinoline ring system itself might also be modulated upon binding to a target protein, providing a "turn-on" or "turn-off" signal. rsc.orgresearchgate.net

Moreover, the development of photoaffinity probes, which contain a photoreactive group, allows for the covalent labeling of target proteins upon photoactivation. unimi.it The 4-position of the quinoline ring could be functionalized with a photoreactive group, such as a diazirine or an aryl azide, to create a photoaffinity probe for identifying the protein targets of quinoline-based inhibitors. The synthesis of such probes would provide invaluable tools for understanding the mechanism of action of this class of compounds.

Precursors for Radiopharmaceutical and Molecular Imaging Agents

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are non-invasive methods that allow for the visualization and quantification of biological processes in vivo. nih.govsemanticscholar.org These techniques rely on the use of radiopharmaceuticals, which are biologically active molecules labeled with a radionuclide. The iodo-substituent in this compound makes it an attractive precursor for the synthesis of radioiodinated imaging agents.

Radioiodination is a well-established method for labeling small molecules and peptides for SPECT imaging, using isotopes such as iodine-123 and iodine-125. duke.edu The synthesis of a radioiodinated version of a biologically active quinoline derivative could be achieved through isotopic exchange or by starting from a non-iodinated precursor and introducing a radioiodine atom. The resulting radiotracer could then be used to study the in vivo distribution and target engagement of the corresponding non-radioactive drug candidate.

For PET imaging, which offers higher sensitivity and resolution than SPECT, positron-emitting isotopes of iodine, such as iodine-124, can be used. Alternatively, the 4-iodo group can be replaced with other functional groups that can be readily labeled with common PET radionuclides like fluorine-18 (B77423) or carbon-11. For example, the iodo-substituent can be converted to a boronic ester, which can then be subjected to a fluorination reaction to introduce fluorine-18. newswise.com

The design of a successful radiotracer requires careful consideration of its pharmacokinetic and pharmacodynamic properties. dntb.gov.ua The 6,7-dimethoxyquinoline scaffold can be modified to optimize these properties for a specific biological target. The development of PET and SPECT tracers based on this scaffold would enable preclinical and clinical studies to assess the therapeutic potential of novel quinoline-based drugs.

Potential in Materials Science Research

The unique electronic and structural properties of the quinoline ring system also suggest potential applications for this compound in the field of materials science. Its aromatic and planar structure, combined with the potential for functionalization, makes it a candidate building block for the synthesis of novel organic functional materials.

One area of interest is the development of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures. researchgate.netrsc.orgechemi.com The synthesis of COFs relies on the use of rigid organic building blocks that can be linked together through strong covalent bonds. The di-functional or poly-functional nature of such building blocks is key to forming extended, porous networks. Through modification, this compound could be incorporated as a node or a linker in a COF structure. The resulting material could have applications in gas storage, separation, or catalysis, with the quinoline nitrogen and methoxy (B1213986) groups potentially providing sites for metal coordination or catalytic activity. doaj.orgrsc.org

Future Research Trajectories and Interdisciplinary Outlook

Innovations in Synthetic Strategies for Enhanced Accessibility

The accessibility of 4-Iodo-6,7-dimethoxyquinoline is currently reliant on multi-step syntheses, often proceeding through its chloro-analogue, 4-chloro-6,7-dimethoxyquinoline (B44214). Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes to enhance its availability for broader investigation.

Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, have been refined over the years with new catalysts and conditions, including microwave irradiation and the use of ionic liquids to improve yields and reduce reaction times. However, direct and regioselective iodination of the 6,7-dimethoxyquinoline (B1600373) core at the C4 position remains a challenge.

Innovations may arise from several areas:

Transition-Metal-Catalyzed Cross-Coupling: Methodologies like Buchwald-Hartwig or Ullmann-type reactions could be adapted. Starting from the more accessible 4-hydroxy-6,7-dimethoxyquinoline, conversion of the hydroxyl group to a triflate or other suitable leaving group would enable palladium- or copper-catalyzed coupling with an iodine source.

Direct C-H Iodination: Advances in C-H activation chemistry could provide a direct pathway to the target molecule from 6,7-dimethoxyquinoline. This would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound or its key precursors could significantly streamline its production.

Halogen Exchange (Halex) Reactions: A robust and high-yield method for converting the readily available 4-chloro-6,7-dimethoxyquinoline to the iodo derivative via a Finkelstein-type reaction would be a practical approach for scaled-up synthesis.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Direct C-H Iodination | Direct introduction of an iodine atom at the C4 position of the 6,7-dimethoxyquinoline core. | High atom economy, reduced number of synthetic steps. |

| Transition-Metal Cross-Coupling | Coupling of a 4-functionalized quinoline (e.g., triflate) with an iodine source. | High efficiency and functional group tolerance. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved scalability, safety, and process control. |

| Halogen Exchange Reactions | Conversion of 4-chloro-6,7-dimethoxyquinoline to the iodo analogue. | Utilizes a readily available precursor, potentially high yield. |

Discovery of Novel Biological Targets and Therapeutic Modalities

The true potential of this compound lies in the discovery of its biological targets and subsequent therapeutic applications. The 6,7-dimethoxyquinoline scaffold is a key component of several kinase inhibitors. For instance, derivatives where the C4 position is substituted with anilino groups have shown potent inhibitory activity against the c-Met receptor tyrosine kinase, which is implicated in various cancers. Furthermore, related 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of Topoisomerase I inhibitors, another crucial target in oncology.

Future research should systematically screen this compound against a wide range of biological targets. The iodine atom at the C4 position is particularly interesting; it can act as a bulky halogen substituent influencing steric interactions within a binding pocket or participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Potential therapeutic areas and targets to explore include:

Oncology: Given the activity of its close analogues, a primary focus should be on screening against various protein kinases (e.g., EGFR, VEGFR-2, c-Met) and DNA topoisomerases. The compound could serve as a lead for developing novel anticancer agents.

Infectious Diseases: The quinoline ring is a well-established pharmacophore in antimalarial drugs like chloroquine. The potential of this compound and its derivatives as antimalarial, antibacterial, or antiviral agents warrants investigation.

Neurodegenerative Diseases: Certain quinoline derivatives have shown activity related to neuro-inflammation and could be explored for conditions like Alzheimer's or Parkinson's disease.

| Potential Therapeutic Area | Potential Biological Target Class | Rationale |

|---|---|---|

| Oncology | Protein Kinases (e.g., c-Met, EGFR, VEGFR-2) | The 6,7-dimethoxyquinoline core is present in known kinase inhibitors. |

| Oncology | DNA Topoisomerases (e.g., TOP1) | Analogues have shown potent Topoisomerase I inhibitory activity. |

| Infectious Diseases | Parasitic/Bacterial Enzymes | The quinoline scaffold is a known anti-malarial and anti-bacterial pharmacophore. |

| Neurodegenerative Diseases | CNS Receptors/Enzymes | Some quinoline derivatives exhibit neuroprotective or anti-inflammatory properties. |

Rational Design of Derivatives with Optimized Selectivity and Efficacy

Once a promising biological target is identified, this compound can serve as a valuable starting point for a rational drug design campaign. The C4-iodo group is an excellent synthetic handle for introducing a wide variety of substituents via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be crucial. For example, in the context of antimalarial 4-aminoquinolines, the nature of the side chain at the C4 position is critical for activity. Similarly, for kinase inhibitors, the C4 substituent is often designed to interact with specific amino acid residues in the ATP-binding pocket of the target enzyme.

Key strategies for derivative design will include:

Bioisosteric Replacement: Replacing the iodine with other functional groups to probe the effects of size, electronics, and hydrogen bonding potential on target engagement.

Linker-Based Elaboration: Using the C4 position as an anchor point to attach various pharmacophores via different linkers (e.g., alkyl chains, ethers, amines) to target adjacent binding pockets or improve physicochemical properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Profiling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can significantly accelerate the exploration of this compound and its derivatives. These computational tools can process vast datasets to identify patterns that are not obvious to human researchers.

The application of AI/ML can be integrated at multiple stages of the research and development pipeline:

Target Identification and Validation: ML algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which a quinoline-based inhibitor might be effective.

Virtual Screening and Hit Identification: AI models can be trained on known active and inactive compounds to screen large virtual libraries of this compound derivatives against a specific target, prioritizing a smaller, more promising set of molecules for synthesis and experimental testing.

Predictive Modeling (Q SAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, selectivity, and ADMET properties of hypothetical derivatives before they are synthesized. This allows researchers to focus resources on compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high target affinity and drug-likeness.

By integrating these advanced computational approaches, the discovery and optimization process for new therapeutics derived from this compound can be made significantly more efficient and cost-effective, paving the way for the development of next-generation medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Iodo-6,7-dimethoxyquinoline, and how can reaction conditions be optimized?

- Methodology : The synthesis of halogenated quinoline derivatives typically involves nucleophilic substitution. For example, 4-Chloro-6,7-dimethoxyquinoline is synthesized by reacting 6,7-dimethoxynaphthalen-1-ol with POCl₃ under reflux . To prepare the iodo analogue, replace POCl₃ with a reagent like NaI or KI in a polar aprotic solvent (e.g., DMF) under controlled heating.

- Optimization : Key parameters include stoichiometric ratios (excess iodide), reaction time (monitored via TLC/HPLC), and temperature (80–100°C). Post-reaction purification via column chromatography (petroleum ether:EtOAc gradient) ensures high purity .

- Yield Consideration : While 4-chloro derivatives achieve ~70% yield , iodination may require longer reaction times due to iodide’s lower nucleophilicity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns and methoxy group integration. For 4-chloro analogues, methoxy protons resonate at δ 4.03–4.04 ppm . Iodo substitution may deshield adjacent protons slightly.

- X-ray Diffraction : Resolve molecular planarity and intramolecular interactions. In 4-chloro derivatives, methoxy carbons deviate ≤0.08 Å from the quinoline plane . Iodo’s larger atomic radius may increase steric effects.

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 224 for 4-chloro) . Adjust for iodine’s isotopic signature.

Q. What purification strategies ensure high-purity this compound for biological assays?

- Column Chromatography : Use silica gel with a gradient eluent (e.g., 8:1 to 4:1 petroleum ether:EtOAc) .

- Recrystallization : Slow evaporation from methanol or ethanol yields single crystals suitable for X-ray studies .

- HPLC Validation : Reversed-phase C18 columns (acetonitrile:H₂O mobile phase) confirm purity ≥95% .

Advanced Research Questions

Q. How does the 4-position substituent (iodo vs. chloro, amino, or alkoxy) modulate the biological activity of 6,7-dimethoxyquinoline derivatives?

- Case Study : 2,4-Diamino-6,7-dimethoxyquinoline derivatives inhibit G9a histone methyltransferase (IC₅₀ ~50 nM) via substrate competition . The iodo group’s electronegativity and steric bulk may alter binding kinetics compared to chloro or amino groups.

- SAR Analysis : Compare inhibitory potency using enzyme assays (e.g., radioactive methyltransferase assays) . Molecular docking (AutoDock Vina) can predict iodine’s impact on active-site interactions .

Q. What experimental approaches validate this compound as an epigenetic modulator targeting G9a or related enzymes?

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based or radiolabeled SAM (S-adenosyl methionine) assays .

- Selectivity Screening : Test against related methyltransferases (e.g., SUV39H1) to confirm specificity .

Q. How can researchers resolve contradictions in activity data between this compound and its structural analogues?

- Data Analysis : Perform multivariate regression to correlate substituent properties (e.g., Hammett σ, steric bulk) with bioactivity .

- Crystallographic Validation : Compare ligand-enzyme co-crystal structures to identify binding mode discrepancies (e.g., iodine’s halogen bonding vs. chloro’s hydrophobic interactions) .

- Statistical Rigor : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.